molecular formula C17H25FN2O2S B2763151 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 1209886-82-7

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2763151
CAS No.: 1209886-82-7
M. Wt: 340.46
InChI Key: NQKARFDHLVIYTH-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a phenylthioacetamide scaffold linked to a substituted piperidine moiety, a feature common in compounds that interact with the central nervous system (CNS). Piperidine-containing structures are frequently investigated for their potential affinity for various neurological targets. For instance, related compounds with piperidine rings have been studied as dopamine transporter (DAT) inhibitors for potential application in psychostimulant use disorders . Other piperidine-based molecules have been developed as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, showing antipsychotic-like efficacy in preclinical models . The specific research applications and biological activity profile of this compound are yet to be fully characterized in the scientific literature. Further investigation is required to elucidate its precise mechanism of action, binding affinity, and functional activity at potential biological targets. Researchers can utilize this compound as a key intermediate or as a novel chemical entity for in vitro screening and profiling assays to explore its potential research value. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2S/c1-22-11-10-20-8-6-14(7-9-20)12-19-17(21)13-23-16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKARFDHLVIYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage. This intermediate is then reacted with a piperidine derivative, such as 1-(2-methoxyethyl)piperidine, under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Structural Analog: Rilapladib (Lp-PLA2 Inhibitor)

Structure: N-(2-(2-((2,3-Difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide . Key Differences:

  • Thio Substituent: Rilapladib contains a 2,3-difluorobenzylthio group attached to a quinolinone ring, whereas the target compound has a simpler 4-fluorophenylthio group.
  • Biological Activity: Rilapladib exhibits potent Lp-PLA2 inhibition (IC50 = 0.23 nM) for treating atherosclerosis and Alzheimer’s disease. The quinolinone moiety likely contributes to its high affinity, but its complexity may limit bioavailability compared to the target compound’s streamlined structure.
Parameter Target Compound Rilapladib
Molecular Weight Not reported ~600 g/mol (estimated)
Key Functional Group 4-Fluorophenylthio 2,3-Difluorobenzylthio-quinolinone
Therapeutic Target Not specified Lp-PLA2
Bioavailability Likely higher (simpler structure) Lower (bulky substituents)

IDO1 Inhibitors (LBJ Series)

Examples :

  • LBJ-02: 2-((2-Cyanophenyl)thio)-N-(4-fluorophenyl)acetamide
  • LBJ-03: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide .

Key Differences :

  • Thio Substituents: LBJ compounds feature cyanophenyl or cyanopyridinyl groups, which are electron-deficient and may enhance π-π stacking with enzyme active sites.
Parameter Target Compound LBJ-03
Thio Group 4-Fluorophenyl 3-Cyanopyridin-2-yl
Synthesis Yield Not reported 45%
Biological Target Not specified Indoleamine-2,3-dioxygenase 1 (IDO1)

Triazole-Containing Analogs

Example : 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide .

Key Differences :

  • Heterocyclic Core : The triazole ring introduces additional hydrogen-bonding capacity and metabolic stability.
  • Pharmacokinetics : The target compound’s piperidine may offer superior solubility compared to the lipophilic triazole-pyridine system.

Aminophenylthio Derivatives

Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide .

Key Differences :

  • Biological Application : The analog was designed for antimicrobial use, whereas the target compound’s piperidine suggests CNS applicability.

Pharmacological and Physicochemical Considerations

  • Solubility: The 2-methoxyethyl-piperidine group likely enhances aqueous solubility compared to analogs with bulky heterocycles (e.g., triazoles or quinolinones).
  • Metabolic Stability : Fluorine atoms in the thio group reduce CYP450-mediated degradation, extending half-life.
  • Toxicity : Piperidine derivatives generally exhibit lower hepatotoxicity than benzimidazole-containing analogs .

Biological Activity

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with a unique structural composition that includes a fluorophenyl group, a thioether linkage, and a piperidine ring. This compound has attracted significant attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C17H25FN2O2SC_{17}H_{25}FN_{2}O_{2}S, with a molecular weight of 340.5 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological activity.

PropertyValue
Molecular FormulaC17H25FN2O2SC_{17}H_{25}FN_{2}O_{2}S
Molecular Weight340.5 g/mol
CAS Number1209886-82-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thioether group can undergo oxidation to form sulfoxides or sulfones, which may enhance its reactivity and interaction with biological macromolecules. Additionally, the fluorine atom in the phenyl ring can significantly influence the compound's reactivity and stability, potentially affecting its binding affinity to various receptors or enzymes.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, such as antiproliferative effects against cancer cells. For instance, fluorinated compounds have been shown to inhibit cancer cell growth without the biphasic dose-response characteristic of some other chemotherapeutic agents .

Research Findings

  • Antiproliferative Activity : Similar fluorinated compounds have shown potent antiproliferative effects against various cancer cell lines. These effects are often linked to metabolic activation within sensitive cells.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses.
  • Oxidative Stress Response : The oxidation of the thioether group may generate reactive species that can participate in cellular signaling or induce stress responses in target cells.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves:

  • Thioether formation : Reacting 4-fluorothiophenol with bromoacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate.
  • Amide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with the piperidinylmethyl amine moiety.
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for high yields, with reaction temperatures maintained at 40–60°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and acetamide (δ 2.0–2.3 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 395.1) and fragments corresponding to the thioether and piperidine moieties .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity, with retention times compared to synthetic standards .

Q. How can researchers assess preliminary biological activity in vitro?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects. Negative controls include untreated cells and solvent-only groups .
  • Target binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity (Kd) to recombinant proteins .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on bond angles (C-S-C ~105°) and torsional parameters of the piperidine ring .
  • Electron density maps : Analyze disorder in flexible groups (e.g., methoxyethyl chain) with iterative refinement cycles. Twinning or pseudo-symmetry may require specialized SHELXD protocols .

Q. What strategies address contradictory bioactivity data across studies?

  • Orthogonal assays : Validate cytotoxicity findings using both ATP-based (CellTiter-Glo) and membrane integrity (LDH release) assays to rule out false positives .
  • Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vitro/in vivo results .
  • Batch variability checks : Compare synthetic lots via LC-MS to exclude impurities (e.g., unreacted thiophenol) as confounding factors .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-methoxyethyl conformation in aqueous vs. lipid bilayer environments .
  • Free-energy calculations : MM-PBSA/GBSA methods estimate binding energy contributions from the fluorophenyl hydrophobic interactions .

Q. What approaches optimize structure-activity relationship (SAR) studies?

  • Analog synthesis : Replace the 4-fluorophenyl group with chloro- or methoxy-substituted aryl rings to probe electronic effects on activity .
  • Piperidine modifications : Introduce methyl or ethyl groups at the piperidine N-position to evaluate steric effects on target binding .
  • Proteomic profiling : Use affinity pull-down assays with biotinylated analogs to identify off-target interactions in cell lysates .

Methodological Notes

  • Contradictory evidence : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like MIAME or BRET .
  • Advanced characterization : For ambiguous NMR signals, employ NOESY to assign spatial proximity between the piperidine and methoxyethyl groups .

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